Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester
Description
Chemical Structure and Properties Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester (CAS 157542-87-5) is a chiral compound with the molecular formula C₁₈H₁₅ClN₂O₄ and a molecular weight of 358.78 g/mol . Its structure comprises:
- A 7-chloro-2-quinoxalinyl moiety linked via an ether bond to a phenoxy group.
- A methyl ester functional group attached to the propanoic acid backbone.
- The (R)-enantiomer configuration, which is critical for its biological activity .
Applications This compound belongs to the aryloxyphenoxypropionate (AOPP) herbicide class, which inhibits acetyl-CoA carboxylase (ACCase) in grasses . Its methyl ester group enhances lipid solubility, facilitating foliar absorption in target plants.
Properties
CAS No. |
78104-71-9 |
|---|---|
Molecular Formula |
C18H15ClN2O4 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
methyl 2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-15-8-3-12(19)9-16(15)21-17/h3-11H,1-2H3 |
InChI Key |
NPUWJNOFOGQLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Between 7-Chloro-2-quinoxalinol and 4-Hydroxyphenoxypropionic Acid Derivatives
A widely reported method involves reacting 7-chloro-2-quinoxalinol with methyl 2-(4-hydroxyphenoxy)propionate under basic conditions. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the phenoxide ion attacks the electron-deficient quinoxaline ring.
Representative Procedure (Adapted from):
- Reactants:
- 7-Chloro-2-quinoxalinol (1.0 equiv)
- Methyl 2-(4-hydroxyphenoxy)propionate (1.1 equiv)
- Potassium carbonate (2.0 equiv)
- Solvent: Dimethylformamide (DMF)
- Conditions: 80°C, 12 hours under nitrogen
- Yield: 68–72% after column chromatography
Mechanistic Insights:
The nitro group at position 5 (if present) enhances the electrophilicity of the quinoxaline ring, facilitating SNAr. Steric hindrance from the methyl ester group necessitates prolonged reaction times.
Esterification Strategies
Direct Esterification of the Carboxylic Acid Precursor
The methyl ester is often synthesized from its carboxylic acid counterpart, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)propionic acid, via acid-catalyzed esterification:
- Reactants:
- 2-(4-((7-Chloro-2-quinoxalinyl)oxy)phenoxy)propionic acid (1.0 equiv)
- Methanol (5.0 equiv)
- Concentrated sulfuric acid (catalytic)
- Conditions: Reflux at 65°C for 6 hours
- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate
- Yield: 85–90%
Side Reactions:
- Over-esterification of phenolic hydroxyl groups (mitigated by stoichiometric control).
- Quinoxaline ring degradation under strongly acidic conditions (pH < 2).
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Synthesis
For substrates with poor SNAr reactivity, the Mitsunobu reaction offers an alternative:
Procedure:
- Reactants:
- 7-Chloro-2-quinoxalinol (1.0 equiv)
- Methyl 2-(4-hydroxyphenoxy)propionate (1.2 equiv)
- Triphenylphosphine (1.5 equiv)
- Diethyl azodicarboxylate (DEAD, 1.5 equiv)
- Solvent: Tetrahydrofuran (THF)
- Yield: 60–65%
Advantages:
- Avoids strongly basic conditions.
- Compatible with thermally labile substrates.
Industrial-Scale Synthesis and Optimization
Patent WO1997046538A1 details a high-yield, scalable process:
Key Innovations:
- Azeotropic Dehydration: Removal of water using toluene enhances reaction efficiency.
- Solvent System: Mixed aromatic hydrocarbon/aprotic polar solvents (e.g., toluene/DMF) improve solubility.
- Optical Purity Control: Use of L-2-chloropropionic acid derivatives preserves stereochemistry.
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Ether Bond Formation | Toluene/DMF, K₂CO₃, 80°C, 10h | 78 | 95 |
| Esterification | MeOH, H₂SO₄, 65°C, 6h | 89 | 98 |
| Final Purification | Recrystallization (EtOH/H₂O) | 92 | 99.5 |
Analytical Characterization
Critical quality control parameters include:
Chemical Reactions Analysis
XB-947 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, affecting its biological activity.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other halogens or functional groups.
Common reagents used in these reactions include POCl3, K2CO3, and NaOH . Major products formed from these reactions are various quinoxaline derivatives with potential antitumor properties .
Scientific Research Applications
XB-947 has been extensively studied for its antitumor properties. It has shown significant activity against various tumor cell lines, including multi-drug resistant tumors . Its applications extend to:
Chemistry: Used as a precursor for synthesizing other quinoxaline derivatives.
Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
XB-947 exerts its effects primarily by inhibiting topoisomerase IIβ, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and induces apoptosis in tumor cells . The exact molecular pathways involved are still under investigation, but it is believed to selectively target topoisomerase IIβ without affecting other similar enzymes .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among AOPP Herbicides
Note: DPX-Y6202 is referenced in but lacks a specific CAS number.
Key Observations :
- Chlorine Position: The target compound’s 7-chloro substitution (vs.
- Ester Group : Methyl esters (target compound, diclofop-methyl) hydrolyze faster than ethyl or bulky esters (e.g., tefuryl), influencing residual activity and environmental persistence .
- Enantiomer Activity : The (R)-enantiomer of the target compound contrasts with the (S)-enantiomer in quizalofop-P-ethyl, which is biologically active in commercial herbicides .
Table 2: Herbicidal Efficacy and Selectivity
Biological Activity
Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester, also known as XK-469 or NSC-698216, is a synthetic compound notable for its unique structural features and significant biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₅ClN₂O₄
- Molar Mass : Approximately 344.75 g/mol
- CAS Number : 130561-18-1
The compound consists of a propanoic acid moiety linked to a phenoxy group, which is further substituted with a chlorinated quinoxaline derivative. This structure contributes to its diverse biological activities.
The biological activity of propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Key mechanisms include:
- Cytotoxicity Against Tumors : The compound exhibits selective cytotoxicity against various solid tumors by interfering with cellular signaling pathways that regulate cell proliferation and survival.
- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.
- Interaction with PPAR Receptors : Research indicates that this compound may act as a ligand for peroxisome proliferator-activated receptors (PPARs), impacting metabolic processes and potentially influencing cancer cell differentiation.
Biological Activity Highlights
Recent studies have documented the following key biological activities:
- Antitumor Activity : Propanoic acid methyl ester has shown promising results in inhibiting tumor growth in vitro and in vivo models. It demonstrates selective activity against various cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Significant reduction in viability |
| A549 (Lung Cancer) | 3.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |
- Mechanisms of Action : The compound has been shown to modulate apoptosis-related proteins and disrupt cell cycle progression in cancer cells.
Case Studies
- Study on Antitumor Activity :
- PPAR Ligand Activity :
-
Inflammation Model :
- In a model of acute inflammation, propanoic acid methyl ester demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential utility in inflammatory diseases .
Research Applications
The unique properties of propanoic acid methyl ester make it a valuable candidate for further research in various fields:
- Oncology : As an antitumor agent, it holds promise for developing new cancer therapies.
- Metabolic Disorders : Its role as a PPAR ligand suggests applications in managing metabolic diseases such as diabetes.
- Pharmaceutical Development : The compound serves as a building block for synthesizing novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
